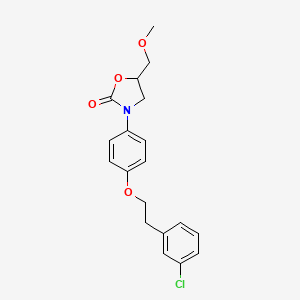

3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone

Description

3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone (CAS 79038-53-2) is an oxazolidinone derivative with the molecular formula C₁₉H₁₆ClNO₃ and a molecular weight of 341.79 g/mol . Its structure features a 2-oxazolidinone core substituted with a 3-chlorophenethoxy group at the 3-position and a methoxymethyl group at the 5-position (Figure 1). Toxicity studies in mice indicate a low acute oral toxicity profile, with an LD₅₀ >1 g/kg .

Properties

CAS No. |

79038-94-1 |

|---|---|

Molecular Formula |

C19H20ClNO4 |

Molecular Weight |

361.8 g/mol |

IUPAC Name |

3-[4-[2-(3-chlorophenyl)ethoxy]phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C19H20ClNO4/c1-23-13-18-12-21(19(22)25-18)16-5-7-17(8-6-16)24-10-9-14-3-2-4-15(20)11-14/h2-8,11,18H,9-10,12-13H2,1H3 |

InChI Key |

UJJQITPMXKBFPK-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCCC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chlorophenyl Ethoxy Intermediate: The reaction between 3-chlorophenyl ethanol and 4-bromophenol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) results in the formation of the chlorophenyl ethoxy intermediate.

Cyclization to Form Oxazolidinone Ring: The intermediate is then subjected to cyclization using a reagent such as phosgene or triphosgene to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace specific substituents on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydroxide ions (OH-), amines (NH2-)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Impact: Polar groups (e.g., methoxymethyl, methylamino) modulate enzyme selectivity (MAO-A vs. MAO-B). Aromatic substituents (3-chlorophenyl vs. 3-cyanophenyl) influence binding affinity through electronic effects.

Core Heterocycle: Oxazolidinones are associated with MAO inhibition, whereas thiazolidinones and thiazolidinediones target metabolic pathways (e.g., PPAR-γ).

Toxicity Profile :

- The target compound exhibits low acute toxicity, a critical factor for further drug development .

Biological Activity

3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone, with the CAS number 79038-94-1, is a synthetic compound belonging to the oxazolidinone class. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

- Molecular Formula : C19H20ClNO4

- Molecular Weight : 361.85 g/mol

- Density : 1.253 g/cm³

- Boiling Point : 495.6 °C at 760 mmHg

- Flash Point : 253.5 °C

Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antimicrobial properties. A study evaluating various oxazolidinone derivatives found that compounds similar to this compound showed potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analyses suggest that substitutions at the phenyl rings enhance antibacterial efficacy while maintaining low toxicity profiles in vitro .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. It was found to inhibit the production of pro-inflammatory cytokines in cell models, suggesting a mechanism that could be beneficial for treating inflammatory diseases . The anti-inflammatory activity is hypothesized to be mediated through the modulation of signaling pathways involved in inflammation.

Case Studies and Research Findings

- Study on Antibacterial Efficacy :

- In Vivo Toxicology Assessment :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.